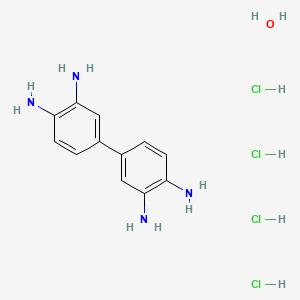
3,3'-Diaminobenzidine tetrahydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diaminobenzidine tetrahydrochloride hydrate is an organic compound with the molecular formula C12H14N4 · 4HCl · xH2O. It is commonly used as a peroxidase substrate in various biochemical applications, particularly in immunohistochemistry and immunoblotting techniques . This compound is known for its ability to produce a visible, insoluble product upon reaction with peroxidase, making it a valuable tool for detecting the presence of specific antigens or antibodies in biological samples .
Méthodes De Préparation
3,3’-Diaminobenzidine tetrahydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid to produce an ortho-dinitro compound. The acetyl groups are then removed through saponification, and the resulting dinitrobenzidine compound is reduced with hydrochloric acid and iron to yield 3,3’-diaminobenzidine .
Analyse Des Réactions Chimiques
3,3’-Diaminobenzidine tetrahydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with peroxidase, which leads to the formation of a visible, insoluble product . This reaction is commonly used in immunohistochemistry and immunoblotting to detect the presence of specific antigens or antibodies . Additionally, 3,3’-Diaminobenzidine tetrahydrochloride hydrate can be used as a reagent for the spectrophotometric determination of selenium .
Applications De Recherche Scientifique
3,3’-Diaminobenzidine tetrahydrochloride hydrate has a wide range of scientific research applications. In chemistry, it is used as a chromogen for detecting the antigen-antibody complex . In biology, it is employed in immunohistochemistry and immunoblotting techniques to visualize the presence of specific proteins or nucleic acids . In medicine, it is used in histological staining procedures to measure peroxidase activity . Additionally, this compound is used in various industrial applications, including the study of epithelial cell apoptosis and immunohistochemistry protocols for autosomal dominant polycystic kidney disease .
Mécanisme D'action
The mechanism of action of 3,3’-Diaminobenzidine tetrahydrochloride hydrate involves its role as a hydrogen donor in the presence of peroxide. When it reacts with peroxidase, it undergoes oxidation, resulting in the formation of an insoluble brown-colored complex . This reaction is highly specific and sensitive, making it an ideal tool for detecting the presence of peroxidase activity in biological samples .
Comparaison Avec Des Composés Similaires
3,3’-Diaminobenzidine tetrahydrochloride hydrate is often compared to other similar compounds, such as 3,3’,4,4’-tetraaminobiphenyl tetrahydrochloride hydrate and 3,3’,5,5’-tetramethylbenzidine . While these compounds share some similarities in their chemical structure and applications, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is unique in its ability to produce a highly visible, insoluble product upon reaction with peroxidase . This property makes it particularly valuable in immunohistochemistry and immunoblotting techniques .
Propriétés
Numéro CAS |
868272-85-9 |
|---|---|
Formule moléculaire |
C12H17ClN4O |
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6H,13-16H2;1H;1H2 |
Clé InChI |
YOEDEMAWKGDBAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl |
Color/Form |
Solid |
melting_point |
178-180 °C |
Description physique |
Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3'-diaminobenzidine tetrahydrochloride hydrate utilized in the synthesis of porous materials?
A: this compound serves as a crucial building block in the synthesis of benzimidazole-linked polymers (BILPs) []. It reacts with tetra-aldehyde linkers like 1,2,4,5-tetrakis(4-formylphenyl)benzene or 1,3,5-(4-formylphenyl)-benzene in the presence of an acid catalyst to form the imidazole rings that link the polymer chains []. The rate of this acid-catalyzed reaction significantly influences the resulting polymer's porosity, which in turn affects its gas adsorption properties [].
Q2: Besides material science, are there other applications for this compound in research?
A: Yes, this compound is commonly employed in immunohistochemistry, a technique used to visualize specific antigens in tissue sections. It acts as a chromogen, reacting with peroxidase enzymes to produce a brown precipitate that allows for the visualization of target proteins within cells and tissues []. This application highlights the compound's versatility and utility across different research fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















